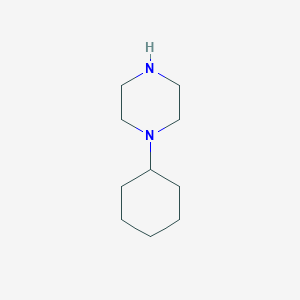

1-Cyclohexylpiperazine

Description

Properties

IUPAC Name |

1-cyclohexylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDSXKIDJNKIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170357 | |

| Record name | 1-Cyclohexylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17766-28-8 | |

| Record name | 1-Cyclohexylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17766-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclohexylpiperazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine, identified by CAS number 17766-28-8, is a piperazine derivative featuring a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[1] This structural feature imparts a combination of lipophilicity and conformational flexibility that is crucial for its biological activity.[2] It is a versatile chemical intermediate primarily recognized in the scientific community as a potent and valuable ligand for sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[2] These receptors are implicated in a wide range of physiological and pathological processes, making this compound and its derivatives significant tools in neuroscience, oncology, and diagnostic imaging research.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and the biological significance of this compound, with a focus on its interaction with sigma receptors and the associated signaling pathways.

Chemical Structure and Properties

This compound is an organic compound with a molecular formula of C₁₀H₂₀N₂.[3] The structure consists of a saturated six-membered piperazine ring, which is a pharmacologically important scaffold, N-substituted with a cyclohexyl group.[1] This substitution is key to its interaction with biological targets.[1]

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17766-28-8 | [3] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₀H₂₀N₂ | [3][4] |

| Molecular Weight | 168.28 g/mol | [3][4] |

| Appearance | Yellow-brownish low melting solid | [2] |

| Melting Point | 28-32 °C | [5] |

| Boiling Point | 287.25 °C (rough estimate) | [2] |

| Density | 0.9725 g/cm³ (rough estimate) | [5] |

| pKa (Predicted) | 9.25 ± 0.10 | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Description | Reference(s) |

| ¹H NMR (CDCl₃) | δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [1] |

| ESI-MS | m/z 169.2 [M+H]⁺ | [1] |

| HPLC Purity | >98% (C18 column, acetonitrile:water 70:30) | [1] |

| InChI | InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2 | [3] |

| SMILES | C1CCC(CC1)N2CCNCC2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-alkylation of a protected piperazine followed by deprotection.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a disclosed preparation method and provides a detailed procedure for the synthesis of this compound.[6][7]

Step 1: Synthesis of Intermediate 1 (4-Boc-1-cyclohexylpiperazine)

-

To a 50 L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5.0 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[7]

-

Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Filter the mixture and concentrate the filtrate to dryness to obtain approximately 7.0 kg of intermediate 1 as a red oil.[7]

Step 2: Synthesis of Intermediate 2 (this compound Hydrochloride)

-

At room temperature, place the 7.0 kg of intermediate 1 into a 50 L reactor.[7]

-

Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated hydrochloric acid is exothermic and will generate a significant amount of gas. Add slowly and ensure adequate ventilation and safety precautions are in place.[7]

-

After the addition of hydrochloric acid is complete, gradually heat the mixture to reflux temperature.[7]

-

After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove the solvent by distillation.

-

The resulting residue is then pulped with isopropanol and filtered to obtain solid this compound hydrochloride.[6]

Step 3: Preparation of Pure this compound

-

Dissolve the this compound hydrochloride in water.[6]

-

Add an inorganic base (e.g., NaOH or KOH) to adjust the pH of the solution to between 12 and 14.[6]

-

Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]

-

Combine the organic extracts and remove the solvent by distillation to obtain the crude product of this compound.[6]

-

Purify the crude product by reduced pressure distillation to yield the pure this compound.[6]

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily known for their interaction with sigma receptors (σR), specifically the σ₁ and σ₂ subtypes.[2] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in various diseases.

Interaction with Sigma Receptors

-

Sigma-1 Receptor (σ₁R): The σ₁R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane. It plays a crucial role in modulating calcium signaling through the IP3 receptor and is involved in cellular stress responses.[2]

-

Sigma-2 Receptor (σ₂R): The σ₂R, now identified as transmembrane protein 97 (TMEM97), is also highly expressed in various tissues and is particularly abundant in proliferating tumor cells. It is involved in the regulation of cholesterol homeostasis and cell proliferation.[5]

Derivatives of this compound have been developed that show high affinity and selectivity for either σ₁R or σ₂R, and some act as mixed-affinity ligands.[8]

Sigma-1 Receptor Signaling Pathway

The σ₁R modulates a variety of downstream signaling pathways. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of client proteins, including ion channels and other receptors.

Sigma-2 Receptor (TMEM97) Signaling Pathway

The σ₂R/TMEM97 is involved in cholesterol transport and has been implicated in the regulation of cell proliferation and apoptosis, particularly in cancer cells.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives as sigma receptor ligands, various in vitro assays are employed. A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

General Workflow for Drug Discovery and Evaluation

The development of a compound like this compound as a potential therapeutic agent follows a structured workflow.

Detailed Protocol for Sigma-1 Receptor Competitive Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of a test compound for the human σ₁R using [³H]-(+)-pentazocine as the radioligand.

Materials:

-

Receptor Source: Commercially available membrane preparations from cells expressing the human σ₁R or guinea pig liver membranes.[2]

-

Radioligand: [³H]-(+)-pentazocine.[2]

-

Test Compound: this compound or its derivatives.

-

Non-specific Binding Control: 10 µM Haloperidol.[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

-

Filtration System: 96-well microplate harvester with glass fiber filters.[2]

-

Scintillation Counter. [2]

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be approximately its Kd value (e.g., 2-3 nM).[2]

-

Prepare serial dilutions of the test compound.

-

Prepare a 10 µM solution of haloperidol for determining non-specific binding.[2]

-

Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[2]

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.[2]

-

Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane preparation.[2]

-

Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the respective dilution of the test compound, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at 37°C for 120 minutes.[2]

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[2]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and pharmacology. Its straightforward synthesis and its potent interaction with sigma receptors make it a valuable scaffold for the development of novel therapeutic and diagnostic agents. The continued exploration of the signaling pathways modulated by this compound and its derivatives holds significant promise for addressing unmet medical needs in the fields of neurodegenerative diseases, psychiatric disorders, and oncology. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.

References

- 1. nebiolab.com [nebiolab.com]

- 2. benchchem.com [benchchem.com]

- 3. genemod.net [genemod.net]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclohexylpiperazine CAS number 17766-28-8 characterization

An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS: 17766-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS: 17766-28-8), a key organic compound and pharmaceutical intermediate.[1] It features a piperazine ring N-substituted with a cyclohexyl group, a structure that serves as a critical pharmacophore in medicinal chemistry.[1][2] This guide consolidates essential data on its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and biological significance, with a focus on its role as a high-affinity ligand for sigma (σ) receptors.[2][3] Derivatives of this compound have demonstrated potential in both therapeutic and diagnostic applications, particularly within oncology and neuroscience.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are compiled from various chemical databases and suppliers. This compound is typically a white to yellow-brownish low-melting solid or powder.[2][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17766-28-8 | [2] |

| IUPAC Name | This compound | [2][6] |

| Molecular Formula | C₁₀H₂₀N₂ | [2][4] |

| Molecular Weight | 168.28 g/mol | [2][6] |

| Appearance | White to light yellow or yellow-brownish low melting solid/powder.[2][5][7] | [2][5][7] |

| Melting Point | 28-32 °C | [2][8] |

| Boiling Point | 255.7 - 287.25 °C (estimate) | [2][5] |

| Density | 0.969 - 0.9725 g/cm³ (estimate) | [2][5] |

| pKa (Predicted) | 9.25 ± 0.10 | [2] |

| Solubility | Good solubility in organic solvents; slightly soluble in water.[2][4] | [2][4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) | [3] |

| Mass Spectrometry | ESI-MS m/z 169.2 [M+H]⁺ | [3] |

| Purity (Typical) | >97.0% - >98.0% (GC/HPLC) | [3][4][9] |

Synthesis and Characterization

This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Avatrombopag.[10] Its synthesis is well-documented, with scalable protocols available.[2][11]

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method detailed in patent CN112645901A.[2][11][12]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

-

Charge a suitable reaction vessel with cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq).[11][12]

-

Stir the mixture and heat to reflux (approximately 82°C) for 2-4 hours.[11][12]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11][12]

-

Upon completion, cool the reaction mixture to room temperature.[11][12]

-

Concentrate the filtrate to dryness under reduced pressure to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, typically as an oil.[11][12]

Step 2: Deprotection to form this compound Hydrochloride

-

At room temperature, dissolve the intermediate from Step 1 in absolute ethanol.[11]

-

Slowly add concentrated hydrochloric acid (HCl). This reaction is exothermic and generates gas; exercise caution.[11]

-

After the addition of HCl, gradually heat the mixture to reflux and maintain for approximately 4 hours.[11]

-

Monitor the reaction by TLC.[11]

-

Once complete, evaporate the solvent to dryness under reduced pressure.[11]

-

Add isopropanol to the residue for pulping, then cool to room temperature and stir for 2 hours to facilitate precipitation.[11][12]

-

Filter the solid and dry to yield this compound hydrochloride.[11][12]

Step 3: Neutralization to this compound (Final Product)

-

Adjust the pH to 12-14 using an inorganic base solution (e.g., 20% sodium hydroxide).[11][12]

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.[11]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[11][12]

-

Purify the crude product by vacuum distillation to yield pure this compound.[11][12]

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.[13]

-

Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a 90° pulse width of 8-13 µs, a spectral width covering the expected chemical shift range (~10 ppm for ¹H), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[13]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

3.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.[3]

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion peak.[14]

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, uniform powder is obtained.[15] Press the mixture in a die under high pressure (10-12 tons/in²) to form a transparent or translucent pellet.[15]

-

Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.[16]

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[17]

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized for their significant interaction with sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological processes and are targets for developing treatments for conditions like depression and cancer.[3]

Sigma Receptor Ligand

The compound serves as a potent ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3][7] Its derivatives have been engineered to exhibit high selectivity for the σ₂ subtype.[3] For instance, certain derivatives show up to 59-fold selectivity for σ₂ receptors over σ₁ receptors in MCF7 cancer cells.[3] This interaction modulates downstream signaling pathways involved in cell proliferation and survival.[3]

Caption: Postulated signaling pathway for σ₂ receptor agonists like derivative PB28.[18]

Pharmacological and Therapeutic Implications

-

Anticancer Activity: Derivatives such as PB28, which act as mixed σ₁ antagonists and σ₂ agonists, inhibit the growth of breast cancer cells and can synergize with conventional chemotherapies like anthracyclines.[3][18] This synergy may be partly due to the down-regulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[18][19]

-

Neuropharmacology: The ability to modulate sigma receptors suggests potential applications in developing treatments for various neuropsychiatric disorders.[3] Some derivatives, like MT-45, have shown potent analgesic activity comparable to morphine, though their modes of action differ.[20]

-

Antiviral Potential: The derivative PB28 has also demonstrated anti-SARS-CoV-2 activity by modulating the sigma receptors involved in viral replication.[3]

Caption: Logical relationships of this compound's structure and function.

Biological Assay Protocol: In Vitro Cytotoxicity

This is a generalized protocol for determining cytotoxicity, based on methods used for testing σ₂ receptor ligands.[2]

-

Cell Seeding: Plate cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Safety and Handling

This compound is classified as a hazardous substance.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][21][22]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent exposure.[21][23] Use a dust mask or respirator if handling the powder form.[9]

-

Handling: Use only under a chemical fume hood in a well-ventilated area.[23] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[23]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23] Store in a corrosives area away from strong oxidizing agents.[22][23]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[23] If inhaled, move the person to fresh air.[21][23] Seek immediate medical attention if symptoms persist or if swallowed.[23]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 17766-28-8 | Benchchem [benchchem.com]

- 4. CAS 17766-28-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS 17766-28-8 [homesunshinepharma.com]

- 6. This compound | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17766-28-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-环己基哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. apicule.com [apicule.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. mmrc.caltech.edu [mmrc.caltech.edu]

- 17. edu.rsc.org [edu.rsc.org]

- 18. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

physicochemical properties of N-cyclohexylpiperazine

An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS RN: 17766-28-8). The information herein is intended to support research, drug discovery, and development activities by presenting key data in a structured format, alongside detailed experimental methodologies.

Physicochemical Data Summary

N-cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[1] This structural motif is a valuable pharmacophore in medicinal chemistry.[1] The empirical and physicochemical data for N-cyclohexylpiperazine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂ | [1][2][3] |

| Molecular Weight | 168.28 g/mol | [1][2][3][4][5] |

| Appearance | White to light yellow or yellow-brownish low melting solid/powder.[1][2][3] | |

| Melting Point | 28-32 °C | [2][3][6][7] |

| 32-37 °C | [5] | |

| Boiling Point | 255.7 °C at 760 mmHg | [6] |

| 287.25 °C (rough estimate) | [1][2][3] | |

| Density | 0.969 g/cm³ | [6] |

| 0.9725 g/cm³ (rough estimate) | [1][2][3] | |

| Solubility | Slightly soluble in Chloroform and Methanol.[2][3] | |

| pKa (Predicted) | 9.25 ± 0.10 | [1][2][3] |

| LogP | 1.4 | [4] |

| 1.49100 | [6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds such as N-cyclohexylpiperazine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[8] The presence of impurities generally leads to a depression and broadening of the melting point range.[8]

A common method for determining the melting point is the capillary tube method, often utilizing a Thiele tube or a digital melting point apparatus.[8][9]

Protocol: Capillary Tube Method [8][9][10]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9][10]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[8]

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[11]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8] In a Thiele tube, the side arm is heated to allow for uniform temperature distribution via convection currents.[8]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.[8] This range is the melting point of the substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12][13][14]

Protocol: Capillary Method (Siwoloboff's Method) [12][14][15][16]

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[13][15] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[15]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil in a Thiele tube or an aluminum block).[12][15][16] The thermometer bulb and the sample should be at the same level.[15]

-

Heating: The apparatus is heated slowly and uniformly.[15]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[17]

Protocol: Qualitative Solubility Test [17][18][19][20]

-

Preparation: Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[18]

-

Solvent Addition: Add a measured volume of the solvent (e.g., 0.75 mL) in small portions to the test tube.[18]

-

Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 10-60 seconds.[17][18]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it remains undissolved, it is considered insoluble.[17]

-

Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions is tested to identify acidic or basic functional groups.[18][19]

pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like N-cyclohexylpiperazine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for pKa determination.[21][22][23]

Protocol: Potentiometric Titration [21][22]

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared.[21]

-

Apparatus Setup: A calibrated pH meter with an electrode is placed in the solution, which is continuously stirred using a magnetic stirrer.[21] The solution is often purged with nitrogen to remove dissolved carbon dioxide.[21]

-

Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added in small, precise increments from a burette.[21]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.[21]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[23][24] The inflection point of the curve corresponds to the equivalence point.[22]

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an immiscible organic solvent (commonly n-octanol) and an aqueous phase (commonly a buffer at a specific pH, like PBS at pH 7.4).[25][26]

Protocol: Shake-Flask Method [23][25]

-

Phase Preparation: n-octanol and the aqueous buffer are mutually saturated by mixing them and allowing the phases to separate.[25]

-

Partitioning: A known amount of the compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.[25]

-

Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow equilibrium to be reached (e.g., 1 hour).[25] The mixture is then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is measured. This is often done using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25][27]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[26] LogP is the base-10 logarithm of P.[26]

Visualizations

The following diagrams illustrate common experimental workflows for determining the physicochemical properties of a compound like N-cyclohexylpiperazine.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 17766-28-8 [chemicalbook.com]

- 4. This compound | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 97.0 GC 17766-28-8 [sigmaaldrich.com]

- 6. This compound | CAS#:17766-28-8 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. chem.ws [chem.ws]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. saltise.ca [saltise.ca]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. study.com [study.com]

- 25. enamine.net [enamine.net]

- 26. acdlabs.com [acdlabs.com]

- 27. agilent.com [agilent.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-Cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the in vitro mechanism of action of 1-cyclohexylpiperazine, a key chemical scaffold in contemporary pharmacology. While comprehensive data for the parent compound is limited, extensive research on its derivatives, particularly in the context of sigma (σ) receptors, has illuminated its primary biological activities. This document synthesizes the available binding affinity and functional data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways associated with its molecular targets. The primary focus is on its interaction with sigma receptors, with additional context provided for its potential interactions with other central nervous system (CNS) targets.

Introduction

This compound is a piperazine derivative that serves as a foundational structural motif in the design of various pharmacologically active agents. Its unique physicochemical properties, conferred by the cyclohexyl group, make it a valuable building block in medicinal chemistry, particularly for targeting sigma (σ) receptors.[1][2] While much of the in-depth research has focused on more complex derivatives, such as the high-affinity σ₂ receptor ligand PB28, the this compound core is essential for their biological activity.[3] This guide aims to provide a thorough overview of the in vitro mechanism of action of this compound, drawing from direct studies where available and from the extensive literature on its close analogs.

Receptor Binding Profile

Table 1: Receptor Binding Affinities (Ki) of this compound and a Key Derivative

| Compound | Receptor | Ki (nM) | Tissue/Cell Line | Reference(s) |

| This compound | σ₂ | 4.70 | Not Specified | [4][5] |

| PB28 (a derivative) | σ₁ | 0.38 | Guinea Pig Brain | [4][5] |

| PB28 (a derivative) | σ₂ | 0.68 | Rat Liver | [4][5] |

Note: Data for a broad CNS receptor panel for this compound is limited. The data for PB28 is included to illustrate the high affinity for sigma receptors within this chemical class.

Functional Activity

The functional activity of this compound is primarily characterized by its effects as a σ₂ receptor agonist. This has been most extensively studied in the context of cancer cell lines, where σ₂ receptor activation leads to apoptosis.[7] The functional consequences of its interaction with other CNS receptors are less well-defined.

Table 2: Functional Assay Data for this compound Derivatives

| Compound/Derivative | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Piperidine Derivative 24 | Antiproliferative | SK-N-SH | EC₅₀ | 1.40 µM | [4][5] |

| Piperidine Derivative 15 | Antiproliferative | SK-N-SH | EC₅₀ | 3.64 µM | [4][5] |

Note: Quantitative functional data (e.g., EC₅₀, Emax) for this compound in standard signaling assays (cAMP, calcium mobilization) is not widely reported. The data presented is for derivatives in an antiproliferation assay, which is a downstream functional outcome of sigma-2 receptor agonism.

Signaling Pathways

The best-characterized signaling pathway for this compound derivatives involves the activation of σ₂ receptors, leading to apoptotic cell death in cancer cells. This pathway is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases. Additionally, sigma-2 receptor activation has been linked to the modulation of intracellular calcium levels.[8]

Postulated Sigma-2 Receptor-Mediated Apoptotic Pathway

Sigma-2 Receptor-Mediated Calcium Mobilization

Activation of sigma-2 receptors can lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This is thought to occur via the release of calcium from intracellular stores, such as the endoplasmic reticulum.[8]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclohexylpiperazine: A Core Moiety for High-Affinity Sigma Receptor Ligands

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Cyclohexylpiperazine is a key chemical scaffold that serves as a foundational component in the design of high-affinity ligands for sigma (σ) receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. The cyclohexylpiperazine moiety confers favorable physicochemical properties, such as lipophilicity and conformational flexibility, which are crucial for effective binding to these receptors. This technical guide provides a comprehensive overview of the sigma receptor binding affinity of this compound and its key derivatives, detailed experimental protocols for binding assays, and a visualization of the associated signaling pathways.

Data Presentation: Sigma Receptor Binding Affinities

Table 1: Sigma-1 Receptor Binding Affinity of this compound Derivatives

| Compound/Derivative Name | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.38 | (+)-[³H]Pentazocine | Guinea Pig Brain | [1] |

| Amide 36 | 0.11 | Not Specified | Not Specified | [1] |

| Piperazine (without cyclohexyl group) | 218 | Not Specified | Not Specified | [2] |

Table 2: Sigma-2 Receptor Binding Affinity of this compound Derivatives

| Compound/Derivative Name | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) | 0.68 | [³H]DTG | Rat Liver | [1] |

| "Small N-cyclohexylpiperazine 59" | 4.70 | Not Specified | Not Specified | [1] |

| Piperazine (without cyclohexyl group) | 590 | Not Specified | Not Specified | [2] |

The dramatic 1000-fold decrease in affinity for both sigma-1 and sigma-2 receptors upon removal of the cyclohexyl ring underscores its importance in ligand binding.[2]

Experimental Protocols

The determination of sigma receptor binding affinity is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from studies utilizing guinea pig brain homogenates, which are a rich source of sigma-1 receptors.

1. Materials:

- Tissue: Male guinea pig brain.

- Radioligand: (+)-[³H]Pentazocine.

- Buffer: Tris-HCl (50 mM, pH 7.4).

- Non-specific binding control: Haloperidol (10 µM).

- Test compounds: this compound derivatives at varying concentrations.

- Instrumentation: Scintillation counter, filtration apparatus.

2. Membrane Preparation: a. Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at low speed to remove cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

3. Binding Assay: a. In a final volume of 200 µL, combine:

- Membrane homogenate (typically 100-200 µg of protein).

- (+)-[³H]Pentazocine (at a concentration near its Kd, e.g., 2-5 nM).

- Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 37°C for 150 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer. d. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand. e. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is based on assays using rat liver membranes, which have a high density of sigma-2 receptors.

1. Materials:

- Tissue: Male rat liver.

- Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).

- Masking agent: (+)-Pentazocine (1 µM) to block binding to sigma-1 receptors.

- Buffer: Tris-HCl (50 mM, pH 7.4).

- Non-specific binding control: Haloperidol (10 µM).

- Test compounds: this compound derivatives at varying concentrations.

- Instrumentation: Scintillation counter, filtration apparatus.

2. Membrane Preparation: a. Follow the same procedure as for the sigma-1 receptor assay, using rat liver tissue.

3. Binding Assay: a. In a final volume of 200 µL, combine:

- Membrane homogenate (typically 100-200 µg of protein).

- [³H]DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 10-20 nM).

- (+)-Pentazocine (1 µM).

- Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 25°C for 120 minutes. c. Terminate the incubation and wash the filters as described for the sigma-1 assay. d. Quantify radioactivity using a scintillation counter.

4. Data Analysis: a. Perform data analysis as described for the sigma-1 receptor assay to determine the IC₅₀ and Ki values for the sigma-2 receptor.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating intracellular Ca²⁺ signaling.

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a sigma receptor.

Caption: General workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to 1-Cyclohexylpiperazine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine (CAS No. 17766-28-8) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Structurally, it consists of a piperazine ring substituted with a cyclohexyl group at one of the nitrogen atoms. This moiety serves as a crucial building block and a key pharmacophore in the development of a variety of pharmacologically active agents, most notably as high-affinity ligands for sigma (σ) receptors.[1] Its derivatives have shown considerable promise in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the known biological significance of this compound, with a focus on its role as a precursor in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17766-28-8 |

| Molecular Formula | C₁₀H₂₀N₂ |

| Molecular Weight | 168.28 g/mol |

| Appearance | White to light yellow solid[2] |

| Melting Point | 32-37 °C |

| Boiling Point | 255.7 °C at 760 mmHg[3] |

| Density | 0.969 g/cm³[3] |

| pKa | 9.25 ± 0.10 (Predicted) |

| LogP | 1.491 (Predicted)[1] |

| Solubility | Slightly soluble in chloroform and methanol. |

Spectroscopic Characterization:

Detailed spectroscopic data for this compound is crucial for its identification and quality control. While comprehensive spectral analyses are not extensively published in peer-reviewed literature, typical spectroscopic characteristics are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in compiled format. Expected signals would include broad multiplets for the cyclohexyl protons and piperazine ring protons. |

| ¹³C NMR | Data not available in compiled format. Expected signals would correspond to the carbons of the cyclohexyl and piperazine rings. |

| IR Spectroscopy | A published IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid, a derivative, is available and shows characteristic peaks for N-H, C-H, and C-N bonds.[4] Specific data for the parent compound is not readily available. |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z = 168. Common fragmentation patterns for piperazine analogues involve cleavage of the C-N bonds of the piperazine ring.[5] |

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common and efficient method involving a two-step process starting from 1-Boc-piperazine and a cyclohexyl halide.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below. This process involves the protection of one of the piperazine nitrogens, followed by alkylation with a cyclohexyl group, and subsequent deprotection.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound, adapted from patent literature, which reports high yields.

Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine (Intermediate)

-

To a reaction vessel, add 1-Boc-piperazine, an organic solvent (e.g., anhydrous acetonitrile), and an inorganic base (e.g., potassium carbonate).

-

While stirring, add a cyclohexyl halide (e.g., cyclohexyl bromide).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-cyclohexylpiperazine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the crude 1-Boc-4-cyclohexylpiperazine in an organic solvent such as ethanol.

-

Add a strong acid, for example, concentrated hydrochloric acid, to the solution. This step should be performed with caution as it can be exothermic.

-

Heat the reaction mixture to reflux for 2-4 hours to remove the Boc protecting group.

-

After completion, the solvent is removed by distillation under reduced pressure.

-

The residue is then worked up by dissolving in water, adjusting the pH to basic (pH 12-14) with an inorganic base (e.g., sodium hydroxide), and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation to obtain the final product with high purity.

Biological Significance and Applications

This compound is primarily recognized for its role as a foundational scaffold in the design and synthesis of ligands targeting sigma (σ) receptors. The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are involved in a variety of cellular functions and are implicated in several pathological conditions.

Sigma Receptor Ligands

The this compound core is a privileged structure for achieving high affinity for sigma receptors.[6] Numerous derivatives have been synthesized and evaluated for their potential therapeutic applications.

-

Oncology: The sigma-2 receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer therapy and diagnostic imaging.[7] Derivatives of this compound, such as the well-studied compound PB28, have been shown to be potent sigma-2 receptor agonists that can induce apoptosis in cancer cells.[7][8]

-

Neuroscience: Sigma-1 receptors are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[7] The this compound scaffold has been utilized to develop selective sigma-1 receptor ligands for studying these conditions and as potential therapeutic agents.

Quantitative Pharmacological Data:

Postulated Signaling Pathway of this compound Derivatives

The mechanism of action for sigma-2 receptor agonists derived from the this compound scaffold has been investigated. The binding of these ligands to the sigma-2 receptor is thought to initiate a signaling cascade that leads to programmed cell death (apoptosis) in cancer cells.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 17766-28-8 | this compound - Synblock [synblock.com]

- 4. rsc.org [rsc.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] This heterocyclic motif serves as a crucial building block in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The unique physicochemical properties conferred by the cyclohexyl group, such as enhanced lipophilicity, can improve the bioavailability of drug candidates.[3] This technical guide provides a comprehensive overview of the discovery of this compound derivatives and analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically involves nucleophilic substitution or reductive amination reactions. A common and efficient method for the preparation of the core scaffold is the reaction of a cyclohexyl halide with a piperazine derivative.

A patented method describes the reflux reaction of cyclohexyl halide with 1-Boc-piperazine and an inorganic base in an organic solvent.[4] The Boc protecting group is subsequently removed under acidic conditions to yield this compound hydrochloride, which is then neutralized to obtain the final product.[4] This method is advantageous as it avoids the use of more hazardous reagents and simplifies the work-up procedure.[4]

Derivatization at the N4 position of the piperazine ring is a key strategy to modulate the pharmacological profile of these compounds. This is often achieved by reacting this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. For instance, the synthesis of arylpiperazine derivatives can be accomplished by the reaction of this compound with appropriate chloroalkyl derivatives.[5]

General Experimental Protocol: Synthesis of 1-Cyclohexyl-4-arylpiperazine Derivatives

The following protocol is a generalized procedure for the synthesis of 1-cyclohexyl-4-arylpiperazine derivatives, based on common synthetic strategies.[4][5]

-

Step 1: N-Alkylation of 1-Boc-piperazine. To a solution of 1-Boc-piperazine (1 equivalent) in an appropriate organic solvent (e.g., acetonitrile), add a cyclohexyl halide (1.1 equivalents) and a mild inorganic base such as potassium carbonate (1.1 equivalents).[4] The reaction mixture is heated to reflux for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-Boc-1-cyclohexylpiperazine.[4]

-

Step 2: Deprotection. The crude intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an acid, such as hydrochloric acid, to remove the Boc protecting group.[4] The reaction is stirred at room temperature for 2-4 hours. After the reaction is complete, the solvent is evaporated, and the resulting solid, this compound hydrochloride, is collected by filtration after pulping with a solvent like isopropanol.[4]

-

Step 3: Neutralization and Derivatization. The this compound hydrochloride is dissolved in water, and the pH is adjusted to 12-14 with an inorganic base (e.g., sodium hydroxide).[4] The free base is then extracted with an organic solvent (e.g., dichloromethane).[4] To this solution, the desired aryl-containing electrophile (e.g., a chloroalkyl-aryl compound) is added, along with a base (e.g., triethylamine), and the reaction is stirred at room temperature or heated as necessary.

-

Step 4: Purification and Characterization. The final product is purified by column chromatography on silica gel. The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Pharmacological Profile and Mechanism of Action

This compound derivatives have been shown to interact with a variety of receptors, including sigma (σ), dopamine, and serotonin receptors, leading to a broad spectrum of biological activities.

Sigma Receptor Modulation

A significant number of this compound analogs exhibit high affinity for sigma receptors, particularly the sigma-2 (σ₂) subtype.[6] The sigma-2 receptor is overexpressed in various tumor cell lines, making it a promising target for the development of anticancer agents.[7][8]

-

Antiproliferative and Cytotoxic Effects: Several this compound derivatives, such as PB28, have demonstrated potent antiproliferative activity in cancer cell lines.[9] The mechanism of action is believed to involve the induction of caspase-independent apoptosis.[9] Some derivatives have been shown to induce cell death through the production of mitochondrial superoxide radicals.[7][8]

-

Signaling Pathways: The precise signaling pathways of the sigma-2 receptor are still under investigation. However, it is known to be involved in the regulation of intracellular calcium levels and to interact with various ion channels and G-protein coupled receptors.[7] Activation of the sigma-2 receptor by agonists can lead to the generation of reactive oxygen species (ROS) and subsequent caspase activation in pancreatic cancer cells.[7][8]

Dopamine and Serotonin Receptor Activity

Many arylpiperazine derivatives, including those with a cyclohexyl substituent, are known to be potent ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors.[10] This dual activity is a key feature of several atypical antipsychotic drugs.[10]

-

Dopamine D₂ Receptor Signaling: The dopamine D₂ receptor signals through both G-protein-dependent and β-arrestin-dependent pathways.[11][12] G-protein activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12] The β-arrestin pathway is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades.[11] Some this compound analogs may exhibit biased agonism, preferentially activating one pathway over the other.[13]

-

Serotonin 5-HT₁ₐ Receptor Signaling: The 5-HT₁ₐ receptor is also coupled to Gᵢ/Gₒ proteins, and its activation leads to the inhibition of adenylyl cyclase.[14] This results in hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[14] Arylpiperazine derivatives are a major class of 5-HT₁ₐ receptor ligands.[14]

Quantitative Data Summary

The following tables summarize the pharmacological data for a selection of this compound derivatives from various studies. This data highlights the structure-activity relationships (SAR) and the impact of different substituents on receptor affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives

| Compound | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Reference |

| PB28 | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | low affinity | high affinity | [9] |

| Analog 1 | 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl | 5.20 | 45.6 | |

| Analog 2 | 2-(naphthalen-2-yloxy)ethyl | 3.61 | 48.3 |

Table 2: Dopamine and Serotonin Receptor Binding Affinities of Arylpiperazine Analogs

| Compound | Ar Group | 5-HT₁ₐ Ki (nM) | D₂ Ki (nM) | Reference |

| trans-8a | 2-pyridinyl (on cyclohexylpiperazine) | 0.028 | 2194 | [9] |

| Compound 9b | 5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl | 23.9 | - | [10] |

| Compound 12a | 2-(pyridin-3-yl)-[1,1'-biphenyl]-4-yl | 41.5 | 300 | [10] |

Table 3: In Vitro Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| PB28 | MCF7 (Breast Cancer) | nanomolar range | [9] |

| PB28 | MCF7 ADR (Breast Cancer) | nanomolar range | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

-

Materials:

-

Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).

-

Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate membrane homogenates with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

For σ₂ binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

-

Incubate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

-

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assays

This protocol outlines a method for determining the binding affinity of compounds for D₂ and 5-HT₁ₐ receptors.

-

Materials:

-

Membrane preparations from cells expressing human D₂ or 5-HT₁ₐ receptors.

-

Radioligand: [³H]-Spiperone for D₂ or [³H]-8-OH-DPAT for 5-HT₁ₐ.

-

Non-specific binding control: Haloperidol for D₂ or serotonin for 5-HT₁ₐ.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

-

Procedure:

-

Follow a similar procedure to the sigma receptor binding assay, incubating the respective membrane preparations, radioligands, and test compounds.

-

Incubate at room temperature for 60-90 minutes.

-

Filter and wash as described above.

-

Determine radioactivity and calculate Ki values.

-

β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between a G-protein coupled receptor and β-arrestin.

-

Workflow:

β-Arrestin Recruitment Assay Workflow -

Procedure:

-

Use a commercially available assay system (e.g., PathHunter® β-arrestin assay).

-

Plate cells engineered to express the receptor of interest fused to a fragment of a reporter enzyme, and β-arrestin fused to the complementary enzyme fragment.

-

Add serial dilutions of the test compound to the cells.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the substrate for the reporter enzyme.

-

Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Calculate EC₅₀ and Eₘₐₓ values from the dose-response curves.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities. By targeting sigma, dopamine, and serotonin receptors, these derivatives hold promise for the treatment of various disorders, including cancer and central nervous system diseases. The detailed synthetic strategies, pharmacological data, and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of 1-Cyclohexylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclohexylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active compounds.[1][2] Its unique physicochemical properties, conferred by the combination of a rigid cyclohexyl group and a flexible piperazine ring, have made it a cornerstone in the development of high-affinity ligands targeting various receptors, most notably the sigma (σ) receptors.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of this compound and its derivatives, with a focus on their role in oncology and neuroscience.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through a straightforward and efficient two-step process.[3][5] A common synthetic route involves the initial protection of one of the nitrogen atoms of the piperazine ring, followed by N-alkylation with a cyclohexyl halide, and subsequent deprotection to yield the final product.[3][6]

General Synthesis Protocol for this compound

A widely employed method for the preparation of this compound involves the following steps:

-

Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) to yield mono-Boc-protected piperazine (1-Boc-piperazine).[3] This step ensures selective alkylation at the unprotected nitrogen.

-

N-Alkylation: The resulting 1-Boc-piperazine is then subjected to N-alkylation with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base (e.g., potassium carbonate) and a solvent like acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion.[5]

-

Deprotection: The Boc protecting group is removed from the intermediate, 1-Boc-4-cyclohexylpiperazine, under acidic conditions.[3][5] This is commonly achieved using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like ethanol or dioxane.[3][5] The final product, this compound, is then isolated and purified.

Derivatives of this compound are often synthesized by reacting the parent compound with various electrophiles to introduce different substituents on the second nitrogen atom of the piperazine ring.[3]

Mechanism of Action: A Focus on Sigma Receptors

The primary pharmacological relevance of the this compound core lies in its ability to serve as a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[3] These receptors are implicated in a multitude of cellular functions and are considered important targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders.

Derivatives of this compound can act as either agonists or antagonists at these receptors, and their specific functional activity is a key determinant of their therapeutic potential. For instance, sigma-2 receptor agonists have been shown to induce apoptosis in tumor cells, making them attractive candidates for anticancer drug development.[7] Conversely, sigma-1 receptor antagonists are being investigated for their potential in treating neuropathic pain and psychiatric conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed several key features that govern their affinity and selectivity for sigma receptors:

-

The Cyclohexyl Group: The presence of the cyclohexyl group is crucial for high affinity at sigma-2 receptors. Its removal or replacement with smaller alkyl or aryl groups often leads to a significant drop in binding affinity.[1]

-

The Piperazine Ring: Both nitrogen atoms of the piperazine ring are important for optimal sigma-2 receptor binding.[8][9] Modification of the second nitrogen with various substituents allows for the fine-tuning of affinity and selectivity.

-

Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the second nitrogen atom of the piperazine ring plays a critical role in determining the compound's affinity and selectivity for sigma receptor subtypes. For example, the introduction of a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl group led to the development of the potent sigma-2 receptor agonist PB28.[8][9] The length of the alkyl chain connecting the piperazine ring to another moiety also significantly influences binding affinity.[1]

Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas:

-

Oncology: Derivatives of this compound, such as PB28, have demonstrated significant antitumor activity in preclinical models of breast and pancreatic cancer.[10][11] These compounds induce cancer cell death through apoptosis and have been shown to synergize with conventional chemotherapeutic agents.[11] Their ability to target sigma-2 receptors, which are overexpressed in many tumors, offers a promising strategy for selective cancer therapy.[5]

-